3-Amino-8-methylquinoline dihydrochloride
Description
3-Amino-8-methylquinoline dihydrochloride is a quinoline derivative characterized by an amino group at the 3-position and a methyl group at the 8-position on the quinoline backbone, with two hydrochloride counterions. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2.2ClH/c1-7-3-2-4-8-5-9(11)6-12-10(7)8;;/h2-6H,11H2,1H3;2*1H |
InChI Key |
MBUOGTMDVCPXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methylquinoline dihydrochloride can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds under acidic conditions . Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of 3-Amino-8-methylquinoline dihydrochloride typically involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methylquinoline dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Amino-8-methylquinoline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, it targets the liver stages of Plasmodium infections, preventing the parasite from maturing and causing disease . The compound’s structure allows it to interact with enzymes and other proteins, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Amino-8-methylquinoline dihydrochloride with four structurally related compounds:
Key Observations :
- Alkyl Groups (3-position): Ethyl and propyl substituents may improve binding affinity to hydrophobic pockets in enzymes or receptors . Chlorine (5-position): Enhances electron-withdrawing effects, which could modulate reactivity in synthetic pathways .
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
